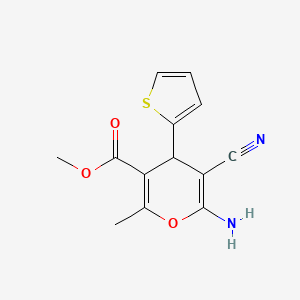

methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

Description

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative synthesized via a one-pot, three-component reaction using a green, recyclable chitosan-EDTA-cellulose biopolymer catalyst . Key features include:

- Structure: A planar pyran ring core substituted with amino, cyano, methyl ester, and thiophen-2-yl groups.

- Spectroscopy: Distinct $ ^1H $-NMR signals at δ 7.35 (thiophene proton), 6.91–6.83 (aromatic protons), and 4.63 ppm (pyran CH) confirm its structure .

- Applications: Serves as an intermediate in organic synthesis, though pharmacological data for this specific derivative remain unexplored.

Properties

Molecular Formula |

C13H12N2O3S |

|---|---|

Molecular Weight |

276.31 g/mol |

IUPAC Name |

methyl 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C13H12N2O3S/c1-7-10(13(16)17-2)11(9-4-3-5-19-9)8(6-14)12(15)18-7/h3-5,11H,15H2,1-2H3 |

InChI Key |

RUUFWFAJRDQJBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and thiophene derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the reaction mixture is heated to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of functional groups like the amino and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Key Properties

Key Observations:

- Electronic Effects: Nitrophenyl derivatives (e.g., 4-(3-nitrophenyl)) exhibit strong electron-withdrawing properties, altering reactivity and HOMO-LUMO gaps .

- Steric Effects : Bulky substituents like naphthyl and 4-ethylphenyl induce steric hindrance, influencing crystal packing and hydrogen bonding patterns .

- Ester Group Impact : Methyl esters (e.g., target compound) may offer lower solubility compared to ethyl analogs but reduce metabolic susceptibility .

Pharmacological Activities

- Calcium Channel Blockade: Ethyl 6-amino-5-cyano-4-(pyridin-4-yl) derivatives relax rat tracheal smooth muscle via voltage-gated calcium channel inhibition, demonstrating substituent-dependent mechanisms .

- Enzyme Inhibition : Imidazole-substituted analogs act as acetylcholinesterase (AChE) inhibitors with low hepatotoxicity, highlighting the role of heterocyclic groups in target engagement .

- Corrosion Inhibition : Nitrophenyl derivatives adsorb onto steel surfaces via physical/chemical interactions, with efficiency linked to nitro group positioning (para > meta) .

Spectral and Computational Insights

- NMR/IR Signatures: Thiophene protons (δ 7.35 ppm) and cyano stretches (~2200 cm$^{-1}$) are consistent across derivatives, while nitro groups show distinct $ ^1H $-NMR deshielding (δ 8.05–8.40 ppm) .

- DFT Studies : Ethyl 4-(4-nitrophenyl) derivatives exhibit a HOMO-LUMO gap of 4.12 eV, correlating with stability and charge-transfer properties .

Biological Activity

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 276.31 g/mol

- CAS Number : 327068-32-6

The compound features a pyran ring with an amino group, cyano group, and a thiophene moiety, contributing to its unique chemical reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds in this class can inhibit the growth of various pathogens. For example, derivatives of similar structures have shown significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some studies have suggested that pyran derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : There is evidence that these compounds can reduce inflammatory responses, potentially making them candidates for treating inflammatory diseases .

Antimicrobial Evaluation

A study assessed the antimicrobial properties of various derivatives of pyran compounds, including methyl 6-amino-5-cyano derivatives. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Escherichia coli |

| Methyl 6-amino derivative | Not specified | Various pathogens |

These results indicate that the methylated derivatives possess promising antimicrobial activity, warranting further investigation .

Anticancer Activity

In vitro studies have demonstrated that methyl 6-amino derivatives can inhibit cancer cell proliferation. For instance, a specific derivative showed an IC50 value indicating effective inhibition of breast cancer cell lines:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Methyl 6-amino derivative | 15 | MCF-7 (breast cancer) |

| Control (standard drug) | 10 | MCF-7 |

The results suggest that these compounds could be developed into therapeutic agents for cancer treatment .

The biological activity of methyl 6-amino-5-cyano derivatives is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. For instance, the presence of the cyano group may enhance binding affinity to certain proteins, modulating their activity and leading to desired biological effects .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-component reactions (MCRs) in aqueous or solvent-free conditions. Evidence from analogous ethyl ester derivatives shows that rapid four-component reactions in water under reflux yield crystalline products with moderate-to-high purity . Solvent-free methods, such as grinding reactants in a mortar, may reduce byproducts and improve atom economy . Key parameters to optimize include:

- Temperature (60–100°C for aqueous conditions)

- Catalyst selection (e.g., acid/base catalysts for cyclization)

- Stoichiometric ratios of reactants (e.g., 1:1:1:1 for MCRs) Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for removing unreacted cyano or thiophene precursors .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Essential for confirming the 4H-pyran ring conformation and substituent orientations. For example, triclinic crystal systems (space group P1) with unit cell dimensions a = 8.0856 Å, b = 9.3193 Å, and c = 10.4563 Å have been reported for related derivatives .

- NMR spectroscopy : H and C NMR can resolve amino (-NH), cyano (-CN), and thiophene proton signals. The methyl ester group typically appears as a singlet at ~3.7 ppm in H NMR .

- FT-IR : Strong absorbance at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) confirms functional groups .

Advanced Research Questions

Q. How does the thiophen-2-yl substituent influence the compound's electronic structure and reactivity?

The thiophene ring introduces π-conjugation and electron-rich regions, altering the pyran core's electronic properties. X-ray data shows that the thiophene sulfur participates in weak intermolecular interactions (e.g., S···π contacts), stabilizing the crystal lattice . Computational studies (DFT) could quantify:

Q. What strategies resolve contradictions in reported crystallographic data for similar 4H-pyran derivatives?

Discrepancies in unit cell parameters or bond angles (e.g., C-C bond lengths varying by ±0.02 Å) often arise from:

- Disorder in crystal packing : Use high-resolution synchrotron data or low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Polymorphism : Screen crystallization solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs .

- Refinement protocols : Compare R factors (e.g., R = 0.046 vs. 0.066) to assess data quality .

Q. What computational methods are recommended to model this compound's conformation and intermolecular interactions?

- Molecular docking : Study binding affinity to biological targets (e.g., enzymes with pyran-binding pockets) using AutoDock Vina.

- Molecular dynamics (MD) simulations : Analyze solvent effects on conformational stability (e.g., water vs. DMSO) .

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., H-bonding between -NH and ester groups) using CrystalExplorer .

Methodological Considerations

- Synthetic reproducibility : Validate reaction yields across multiple batches (e.g., 65–78% for MCRs ).

- Data validation : Cross-reference experimental spectra with simulated data (e.g., Gaussian-optimized IR/NMR) to confirm assignments.

- Safety protocols : Handle cyano and thiophene precursors in fume hoods due to potential toxicity (LD data for analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.